![molecular formula C14H19N3O2 B14746697 [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea CAS No. 1150-15-8](/img/structure/B14746697.png)
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a phenylmethylidene and an amino urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea typically involves multiple steps. One common method includes the following steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at 35°C to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexylphenyl ketone.
Hydrolysis: The resulting product is hydrolyzed with dilute hydrochloric acid to yield cyclohexylphenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclohexylphenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclohexylphenyl ketone.
Condensation: Finally, the hydroxycyclohexylphenyl ketone is condensed with urea to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of cyclohexylphenyl ketone.
Reduction: Formation of cyclohexylphenylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of UV-curable coatings and inks.
Wirkmechanismus
The mechanism of action of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the phenylmethylidene and amino urea moieties can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea can be compared with similar compounds such as:
1-Hydroxycyclohexyl phenyl ketone: Shares the hydroxycyclohexyl and phenyl groups but lacks the amino urea moiety.
Cyclohexylphenylamine: Contains the cyclohexyl and phenyl groups but differs in the functional groups attached.
Phenylmethylidene urea: Contains the phenylmethylidene and urea groups but lacks the hydroxycyclohexyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1150-15-8 |
|---|---|
Molekularformel |
C14H19N3O2 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C14H19N3O2/c15-13(18)17-16-12(11-7-3-1-4-8-11)14(19)9-5-2-6-10-14/h1,3-4,7-8,19H,2,5-6,9-10H2,(H3,15,17,18)/b16-12- |
InChI-Schlüssel |
WWHYBXCBYUZOAE-VBKFSLOCSA-N |
Isomerische SMILES |
C1CCC(CC1)(/C(=N\NC(=O)N)/C2=CC=CC=C2)O |
Kanonische SMILES |
C1CCC(CC1)(C(=NNC(=O)N)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


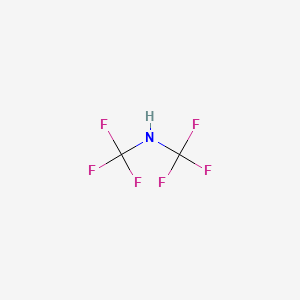

![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
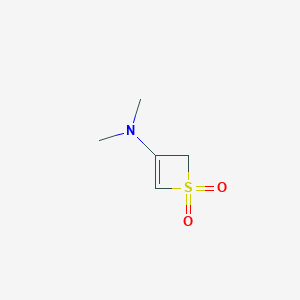
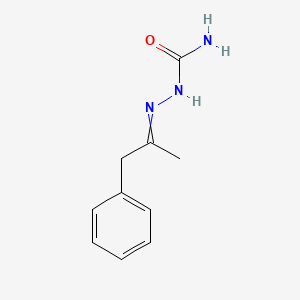
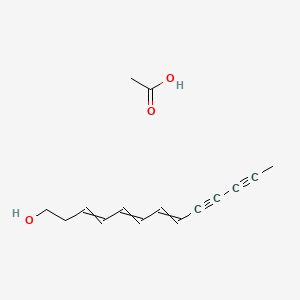
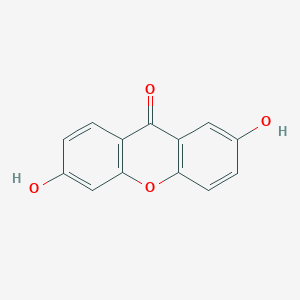


![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)



